Functional Group Reactivity: Ketone vs. Hydroxyl in Carbamate Derivatives
The target compound contains a 2-oxopropoxy (ketone) moiety, whereas the commonly available analog tert-butyl N-(2-hydroxyethyl)carbamate (CAS 26690-80-2) bears a terminal hydroxyl group. This structural difference is critical for downstream reactivity: the ketone enables Schiff base formation with amines, hydrazone ligation, and nucleophilic addition reactions, which are not possible with the hydroxyl analog [1].
| Evidence Dimension | Functional group reactivity |
|---|---|
| Target Compound Data | 2-Oxopropoxy (ketone) terminus |
| Comparator Or Baseline | tert-Butyl N-(2-hydroxyethyl)carbamate (CAS 26690-80-2) with hydroxyethyl terminus |
| Quantified Difference | Presence of electrophilic carbonyl carbon vs. nucleophilic hydroxyl |
| Conditions | N/A (functional group analysis) |
Why This Matters
This differentiation determines the feasible synthetic transformations and compatibility with reaction conditions, directly impacting the compound's utility as a building block.
- [1] PubChem. (n.d.). tert-Butyl N-(2-hydroxyethyl)carbamate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2733206 View Source
